molecular formula C23H22ClNO2 B4263417 7-(2-chlorophenyl)-4-(4-ethylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

7-(2-chlorophenyl)-4-(4-ethylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B4263417
M. Wt: 379.9 g/mol
InChI Key: WLLIDISGMFNDNF-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-4-(4-ethylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound characterized by its unique structure, which includes a quinolinedione core substituted with chlorophenyl and ethylphenyl groups

Preparation Methods

The synthesis of 7-(2-chlorophenyl)-4-(4-ethylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinolinedione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the chlorophenyl and ethylphenyl groups can be carried out using Friedel-Crafts alkylation or acylation reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and automated processes to streamline the synthesis.

Chemical Reactions Analysis

7-(2-chlorophenyl)-4-(4-ethylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the quinolinedione to its corresponding hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-(2-chlorophenyl)-4-(4-ethylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: This compound may be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 7-(2-chlorophenyl)-4-(4-ethylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways involved depend on the context of its application. For example, in medicinal chemistry, it may inhibit or activate specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 7-(2-chlorophenyl)-4-(4-ethylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione include other quinolinedione derivatives with different substituents. These compounds can be compared based on their chemical reactivity, biological activity, and potential applications. The unique combination of chlorophenyl and ethylphenyl groups in this compound may confer distinct properties, making it valuable for specific research purposes.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further studies on this compound may lead to new discoveries and advancements in various fields.

Properties

IUPAC Name

7-(2-chlorophenyl)-4-(4-ethylphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO2/c1-2-14-7-9-15(10-8-14)18-13-22(27)25-20-11-16(12-21(26)23(18)20)17-5-3-4-6-19(17)24/h3-10,16,18H,2,11-13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLIDISGMFNDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(2-chlorophenyl)-4-(4-ethylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
7-(2-chlorophenyl)-4-(4-ethylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
7-(2-chlorophenyl)-4-(4-ethylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 4
7-(2-chlorophenyl)-4-(4-ethylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
7-(2-chlorophenyl)-4-(4-ethylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 6
Reactant of Route 6
7-(2-chlorophenyl)-4-(4-ethylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

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